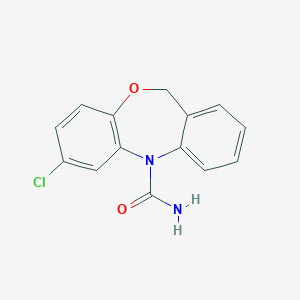

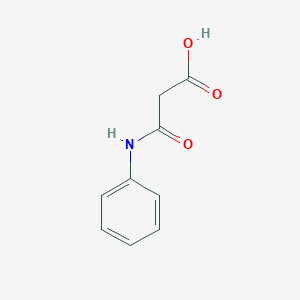

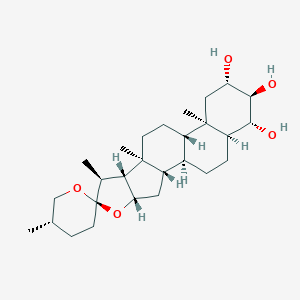

2-Formylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Formylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside is a multifaceted biomedical compound with immense potential for therapeutic applications . Its versatility lends itself to combating an array of ailments, encompassing cancer and inflammation . This compound’s exceptional architecture and intricately orchestrated mechanism of action instigate a novel avenue for targeted intervention in disease pathways .

Molecular Structure Analysis

The molecular formula of 2-Formylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside is C15H19NO7 . The average mass is 325.314 Da and the monoisotopic mass is 325.116150 Da .Applications De Recherche Scientifique

Neuroprotection

This compound has been found to exert a neuroprotective effect through the regulation of energy homeostasis and O-GlcNAcylation . It has been shown to improve the outcome after transient middle cerebral artery occlusion (MCAO), accelerating the recovery of energy metabolism in the ipsilateral hippocampus in MCAO rats . It also increases glucose uptake and activates O-GlcNAcylation in hippocampal neurons under both normal and oxygen glucose deprivation (OGD) conditions .

Energy Homeostasis

The compound plays a crucial role in maintaining energy homeostasis . It has been found to increase glucose uptake in hippocampal neurons, which is critical for neuronal energy metabolism .

O-GlcNAcylation Activation

O-GlcNAcylation is a post-translational modification that modulates glucose homeostasis in ischemic stroke . This compound has been found to activate O-GlcNAcylation, which is a novel pro-survival pathway .

Anti-Inflammatory Properties

The compound has been suggested to have anti-inflammatory properties . However, more research is needed to fully understand this potential application.

Potential Anti-Cancer Properties

There is some evidence to suggest that the compound may have anti-cancer properties . However, further research is needed to confirm these findings and understand the mechanisms involved.

Insect Attractant

In the field of entomology, similar compounds have been used in the design of larval chemical attractants based on odorant response spectra of odorant receptors in insects .

Orientations Futures

Propriétés

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-(2-formylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO7/c1-8(19)16-12-14(21)13(20)11(7-18)23-15(12)22-10-5-3-2-4-9(10)6-17/h2-6,11-15,18,20-21H,7H2,1H3,(H,16,19)/t11-,12-,13-,14-,15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIOIKYCIVSLRPT-KJWHEZOQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2C=O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=CC=C2C=O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20596399 |

Source

|

| Record name | 2-Formylphenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15430-78-1 |

Source

|

| Record name | 2-Formylphenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Silane, triethoxy(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)-](/img/structure/B99406.png)